Compound Description: Naftopidil is a α1D/1A antagonist known to suppress prostate growth by decreasing cell proliferation without affecting apoptosis or prostate volume in benign prostatic hyperplasia (BPH) [].
Relevance: While Naftopidil shares the α1D/1A antagonist activity with 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) [], it serves as a structural starting point for the development of more potent and effective BPH treatments like HJZ-12, which demonstrates additional beneficial effects such as inducing apoptosis and shrinking prostate volume [].
Compound Description: HJZ-12 is a potent α1D/1A antagonist derived from Naftopidil, exhibiting high subtype-selectivity for both α1D- and α1A-adrenergic receptors (47.9- and 19.1-fold, respectively) compared to α1B-adrenergic receptors in vitro []. It demonstrates significant potential for treating BPH by decreasing prostate weight and proliferation, shrinking prostate volume, and inducing prostate apoptosis, surpassing Naftopidil's efficacy []. Interestingly, its effects on cell viability and apoptosis in BPH-1 cell lines occur through an α1-independent mechanism [].
Relevance: HJZ-12 represents a crucial structural modification of Naftopidil, incorporating a piperazine moiety and an indole ring, resulting in enhanced potency and a distinct mechanism of action in the context of BPH treatment compared to 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide []. The presence of the 1-benzylpiperidine moiety in 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide, as opposed to the piperazine core in HJZ-12, highlights the structural variations explored in pursuit of improved BPH therapies [].
N-(3,5-Bis(trifluoromethyl)benzyl)stearamide
Compound Description: This compound is a fatty acid amide synthesized through a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine [].
Relevance: The shared presence of the 3,5-bis(trifluoromethyl)benzyl group in both N-(3,5-bis(trifluoromethyl)benzyl)stearamide and 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide highlights the exploration of this specific substitution pattern for potential biological activity []. While the specific application of N-(3,5-bis(trifluoromethyl)benzyl)stearamide remains unexplored in the provided context, its structural similarity to 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide underlines the importance of examining various chemical modifications around this core structure [].
Compound Description: KR-31372 exhibits potent cardioprotective effects against ischemic/reperfusion injury in isolated rat hearts in vitro and in anesthetized rats and dogs in vivo []. It improves severe contracture, reduces reperfusion injury markers, and enhances the recovery of contractile function, potentially by activating mitochondrial ATP-sensitive potassium channels [].
Relevance: While structurally distinct from 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide, KR-31372's activity highlights the broader context of exploring benzyl-containing compounds for therapeutic applications beyond those directly related to the target compound's specific structure [].
Compound Description: KVM-97 exhibits significant inhibitory activity against various Pseudomonas spp. strains, including P. aeruginosa []. It disrupts the bacterial cell and cytoplasmic membrane, leading to disorganization of cell contents, lysis, and ultimately, cell death []. These effects are dose-dependent and occur within 1 h of exposure, becoming more pronounced over time [].
Relevance: Despite having a different core structure, KVM-97's inclusion in this list highlights the relevance of benzyl substituents in developing compounds with antimicrobial properties []. This emphasizes the potential therapeutic value of exploring benzyl-containing compounds like 1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide for their potential antimicrobial properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.